molecular formula C14H12ClN3S B15217172 4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-08-3

4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B15217172
CAS No.: 87035-08-3
M. Wt: 289.8 g/mol
InChI Key: OHYNUHXJKINXQH-UHFFFAOYSA-N
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Description

The compound 4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine features a fused imidazo[4,5-c]pyridine core substituted at the 3-position with a methyl group and at the 4-position with a (2-chlorophenyl)methylsulfanyl moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors, as the imidazo[4,5-c]pyridine scaffold is frequently utilized in medicinal chemistry for its ability to mimic purine bases and engage in hydrogen bonding . The sulfanyl group may enhance lipophilicity, influencing membrane permeability and binding interactions .

Properties

CAS No.

87035-08-3

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3S/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3

InChI Key

OHYNUHXJKINXQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the reaction of 2-chlorobenzyl chloride with 3-methyl-3H-imidazo[4,5-c]pyridine-4-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Modifications

The imidazo[4,5-c]pyridine core is a common pharmacophore. Key analogs and their modifications include:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Target Compound 3-methyl, 4-[(2-chlorophenyl)methylsulfanyl] C₁₆H₁₃ClN₃S High lipophilicity (estimated logP ~4.4)
6-Chloro-1H-imidazo[4,5-c]pyridine 6-chloro C₆H₄ClN₃ Intermediate for antiviral agents
LysoGlow84 4-(naphthalene-2-yl) C₁₇H₁₂F₃N₃O₂ pH-dependent fluorescence (max at pH 4)
I-BET151 1H-imidazo[4,5-c]quinoline-2(3H)-one core C₁₈H₁₈N₄O₂ BET inhibitor; binds BRD4 via Kac site interactions
F154-0018 2-[(4-chlorophenyl)methylsulfanyl], 3-benzamide-pyridinylmethyl C₂₇H₂₂ClN₅OS logP 4.42, potential kinase inhibitor
4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-(2-chlorophenyl), saturated ring system C₁₂H₁₂ClN₃ Reduced planarity; altered receptor binding

Key Observations :

  • Substituent Effects : The sulfanyl group in the target compound and F154-0018 enhances lipophilicity, critical for membrane penetration . In contrast, LysoGlow84’s naphthalene group confers fluorescence, enabling cellular imaging .
  • Core Expansion: I-BET151’s quinoline-fused core increases binding affinity to BRD4 via hydrophobic interactions in the ZA channel .

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